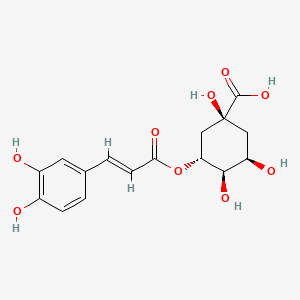
クロロゲン酸
概要
説明
クロロゲン酸は、コーヒー豆、果物、野菜など、さまざまな植物に自然に存在するポリフェノール化合物です。これは、カフェ酸とキナ酸から形成されるエステルです。 名前にもかかわらず、クロロゲン酸には塩素原子は含まれていません。名前は、酸化されると緑色になることから来ています . クロロゲン酸は、抗酸化作用、抗炎症作用、抗菌作用で知られており、さまざまな研究分野や業界で注目されている化合物です .
2. 製法
合成経路と反応条件: クロロゲン酸は、カフェ酸とキナ酸のエステル化によって合成できます。この反応には通常、硫酸などの触媒を使用し、還流条件下で行われます。 反応混合物は、その後、再結晶やクロマトグラフィーなどの技術を用いて精製され、純粋なクロロゲン酸が得られます .
工業的生産方法: クロロゲン酸の工業的生産には、緑色のコーヒー豆などの天然源からの抽出がしばしば行われます。抽出プロセスには、加圧液体抽出、超音波支援抽出、超分子溶媒抽出などの方法が含まれる場合があります。 これらの方法は、環境への影響を最小限に抑えながら、クロロゲン酸の収量と純度を最大限に高めることを目指しています .
科学的研究の応用
クロロゲン酸は、科学研究において幅広い応用があり、以下を含みます。
作用機序
クロロゲン酸は、さまざまな分子標的と経路を通じてその効果を発揮します。
抗酸化作用: クロロゲン酸は、フリーラジカルを捕捉し、活性酸素種を中和するために水素原子または電子を供与することにより、酸化ストレスを抑制します.
抗炎症効果: シクロオキシゲナーゼやリポキシゲナーゼなどのプロ炎症性サイトカインや酵素の産生を抑制します.
抗菌作用: クロロゲン酸は、細菌の細胞膜の完全性を破壊し、細胞溶解と死をもたらします.
代謝調節: α-グルコシダーゼやグルコース-6-ホスファターゼなどの酵素を阻害し、AMP活性化プロテインキナーゼ(AMPK)経路を活性化することにより、グルコース代謝を調節します.
6. 類似の化合物との比較
クロロゲン酸は、ヒドロキシシナメートとして知られる、より大きなポリフェノール化合物群に属します。類似の化合物には以下が含まれます。
カフェ酸: クロロゲン酸の前駆体であり、同様の抗酸化作用があります。
フェルラ酸: 強力な抗酸化作用と抗炎症作用を持つ別のヒドロキシシナメートです。
ネオクロロゲン酸: クロロゲン酸の異性体で、同様の生物活性を持っています。
イソクロロゲン酸(A、B、およびC): コーヒーやその他の植物に含まれる、複数のカフェ酸基を持つ異性体.
クロロゲン酸は、自然界に広く存在し、さまざまな生物活性を持つため、独特です。 抗酸化剤、抗炎症剤、抗菌剤として作用できるため、さまざまな研究分野や業界で貴重な化合物です .
Safety and Hazards
When handling CGA, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Chlorogenic acid exhibits strong antioxidant activity and possesses several other biological properties, including anti-inflammatory effects, antimicrobial activity, and insulin-sensitizing properties . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals .
Cellular Effects
Chlorogenic acid exerts diverse therapeutic effects in response to a variety of pathological challenges, particularly conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities .
Molecular Mechanism
Chlorogenic acid’s integrative functions act through the modulation of anti-inflammation/oxidation and metabolic homeostasis . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals . It elevates AMPK pathways for the maintenance and restoration of metabolic homeostasis of glucose and lipids .
Temporal Effects in Laboratory Settings
It has been shown that chlorogenic acid has long-term effects on cellular function, particularly in relation to its antioxidant and anti-inflammatory properties .
Dosage Effects in Animal Models
In animal models, chlorogenic acid has shown promising therapeutic potential in treating metabolic dysfunction-associated steatotic liver disease (MASLD) and hepatic steatosis . In an acute toxicity experiment, no side effects were observed in mice for two weeks upon an intake of CGA-enriched GCE (1 g/kg) .
Metabolic Pathways
Chlorogenic acid is a phenylacrylate polyphenol compound produced by the shikimic acid pathway in plants during aerobic respiration . It plays a pivotal role in glucose and lipid metabolism regulation and on the related disorders, e.g., diabetes, cardiovascular disease (CVD), obesity, cancer, and hepatic steatosis .
Transport and Distribution
Chlorogenic acid is absorbed in the small intestine, indicating that it can reach the large intestine and exert direct effects on microbes . A study showed that chlorogenic acid-encapsulated SMEDDS (CHA-SME) were developed for targeted delivery of chlorogenic acid to the mesenteric lymph nodes .
Subcellular Localization
It is known that chlorogenic acid can interact with various cellular components, including enzymes and proteins, to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure chlorogenic acid .
Industrial Production Methods: Industrial production of chlorogenic acid often involves extraction from natural sources, such as green coffee beans. The extraction process can include methods like pressurized liquid extraction, ultrasound-assisted extraction, and supramolecular solvent extraction. These methods aim to maximize the yield and purity of chlorogenic acid while minimizing environmental impact .
化学反応の分析
反応の種類: クロロゲン酸は、酸化、還元、エステル化など、さまざまな化学反応を起こします。 特に酸化されやすく、キノンやその他の酸化生成物の生成につながります .
一般的な試薬と条件:
酸化: クロロゲン酸は、過マンガン酸カリウムや過酸化水素などの試薬を使用して、酸性または塩基性条件下で酸化できます。
還元: クロロゲン酸の還元は、水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
主要な生成物:
酸化生成物: キノンやその他のフェノール化合物。
還元生成物: 官能基が変化したクロロゲン酸の還元形。
エステル化生成物: 反応で使用されるアルコールに応じて、さまざまなエステル.
類似化合物との比較
Chlorogenic acid belongs to a larger group of polyphenolic compounds known as hydroxycinnamates. Similar compounds include:
Caffeic Acid: A precursor to chlorogenic acid with similar antioxidant properties.
Ferulic Acid: Another hydroxycinnamate with strong antioxidant and anti-inflammatory effects.
Neochlorogenic Acid: An isomer of chlorogenic acid with similar biological activities.
Isochlorogenic Acids (A, B, and C): Isomers with multiple caffeic acid groups, found in coffee and other plants.
Chlorogenic acid is unique due to its widespread occurrence in nature and its diverse range of biological activities. Its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent makes it a valuable compound in various fields of research and industry .
特性
| { "Design of the Synthesis Pathway": "Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product can then be purified through column chromatography.", "Starting Materials": [ "Caffeic acid", "Quinic acid", "Sulfuric acid or hydrochloric acid", "Ethanol or methanol", "Water" ], "Reaction": [ "Dissolve caffeic acid and quinic acid in a mixture of ethanol or methanol and water", "Add a strong acid catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and neutralize with sodium bicarbonate", "Extract the product with ethyl acetate or dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product through column chromatography using a suitable solvent system" ] } | |
| 327-97-9 | |
分子式 |
C16H18O9 |
分子量 |
354.31 g/mol |
IUPAC名 |
(1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1 |
InChIキー |
CWVRJTMFETXNAD-NCZKRNLISA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
正規SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
外観 |
White to light yellow solid powder. |
melting_point |
205 - 209 °C |
| 202650-88-2 327-97-9 |
|
物理的記述 |
Solid |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
40 mg/mL at 25 °C |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3(34Dihydroxycinnamoyl)quinate; 3(34Dihydroxycinnamoyl)quinic acid; 3Caffeoylquinate; 3Caffeoylquinic acid; 3CQA; 3OCaffeoylquinic acid; Chlorogenate; Heriguard; 3transCaffeoylquinic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




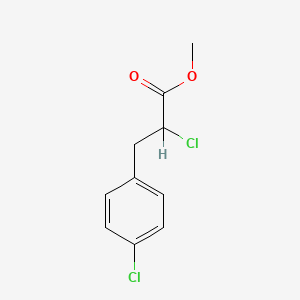
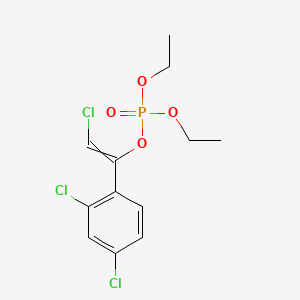
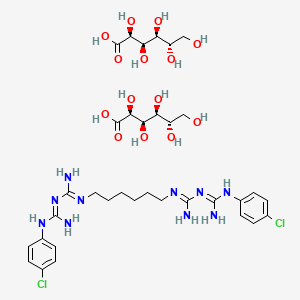
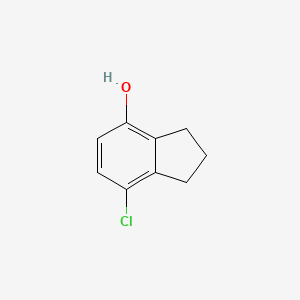
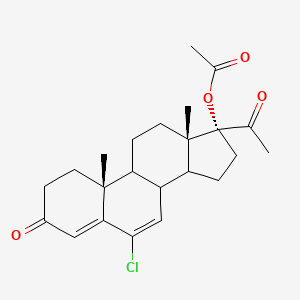

![N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea](/img/structure/B1668730.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668734.png)
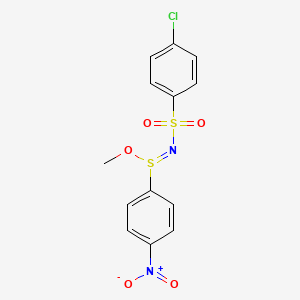

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
